Product packaging for 7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one(Cat. No.:)

7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B11151571
M. Wt: 282.29 g/mol
InChI Key: NRGSDMOFAMXTGJ-UHFFFAOYSA-N
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Description

Overview of the 2H-Chromen-2-one (Coumarin) Scaffold and Its Foundational Biological Relevance

The 2H-chromen-2-one, or coumarin (B35378), scaffold is a bicyclic aromatic lactone consisting of a benzene (B151609) ring fused to an α-pyrone ring. This core structure is widespread in nature, particularly in plants. The versatility of the coumarin scaffold allows for a wide range of biological activities, making it a focal point of research in drug discovery and chemical biology.

Coumarins have been reported to exhibit a remarkable spectrum of pharmacological properties, including:

Anticoagulant Activity: Perhaps the most famous application, with warfarin (B611796) being a notable example.

Anticancer Activity: Many coumarin derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. atlantis-press.comnih.gov

Anti-inflammatory Activity: Coumarins and their derivatives are known to possess anti-inflammatory properties. benthamscience.comnih.gov

Antimicrobial Activity: The coumarin nucleus is a constituent of several antimicrobial agents.

Enzyme Inhibition: Coumarins have been shown to inhibit a variety of enzymes, including lipoxygenase, monoamine oxidase, and carbonic anhydrases. nih.govnih.gov

The biological activity of coumarins is intricately linked to the substitution pattern on the benzopyrone core, which influences their interaction with biological targets.

Significance of 7-Substituted Coumarin Derivatives in Contemporary Chemical Biology Research

Among the various positions on the coumarin scaffold, the 7-position has been a key site for chemical modification to modulate and enhance biological activity. Substitution at this position can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties.

Research has consistently shown that the introduction of different functional groups at the 7-position can lead to compounds with a range of biological effects. For instance, 7-hydroxycoumarin, also known as umbelliferone, serves as a common precursor for the synthesis of a multitude of derivatives with enhanced or novel activities. The hydroxyl group at the 7-position is often used as a handle to introduce various alkoxy, benzyloxy, or other substituents.

The significance of 7-substituted coumarins is evident in their diverse applications, including:

Fluorescent Probes: The inherent fluorescence of the coumarin scaffold can be fine-tuned by substitution at the 7-position, leading to the development of sensitive fluorescent probes for biological imaging and assays.

Enzyme Inhibitors: As will be discussed further, 7-alkoxy and 7-benzyloxy derivatives have shown potent inhibitory activity against various enzymes. nih.gov

Anticancer Agents: Modification at the 7-position has been a successful strategy in the design of novel anticancer agents. researchgate.net

Research Focus on 7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one and Its Closely Related Analogues

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the research focus on its closely related analogues provides a strong indication of its potential biological significance. The core structure of this compound combines the coumarin scaffold with a 7-benzyloxy substituent, which itself bears a methoxy (B1213986) group on the benzyl (B1604629) ring. This structural motif is of significant interest in medicinal chemistry.

The research on analogues with 7-benzyloxy and other 7-alkoxy substitutions points towards several key areas of investigation:

Enzyme Inhibition: A primary focus of research on 7-substituted coumarins is their potential as enzyme inhibitors. For example, derivatives with benzyloxy groups at the 7-position have been investigated for their ability to inhibit enzymes like lipoxygenase. nih.gov The presence and position of substituents on the benzyl ring, such as the 2-methoxy group in the titular compound, are explored to understand their influence on binding affinity and selectivity.

Anticancer Activity: The anticancer potential of 7-alkoxy and 7-benzyloxy coumarins is another major research avenue. Studies have explored how different substituents on the coumarin ring and the attached ether linkage affect cytotoxicity against various cancer cell lines. For instance, 7-farnesyloxycoumarin has been shown to exert anti-cancer effects on prostate cancer cells through the inhibition of 15-lipoxygenase-1 (15-LOX-1). nih.govresearchgate.net

Anti-inflammatory Properties: Given the known anti-inflammatory effects of the coumarin scaffold, derivatives with 7-benzyloxy moieties are investigated for their potential to modulate inflammatory pathways. benthamscience.comnih.gov

The 2-methoxy substituent on the benzyl ring of this compound is of particular interest as it can influence the molecule's conformation, electronic properties, and potential for hydrogen bonding, thereby affecting its interaction with biological targets. Research on closely related analogues with different substituents on the benzyl ring helps to elucidate the structure-activity relationships (SAR) and guide the design of more potent and selective compounds.

Interactive Data Table: Biological Activities of Selected 7-Substituted Coumarin Analogues

Compound NameSubstitution at C7Biological ActivityKey Findings
3-benzoyl-7-(benzyloxy)-2H-chromen-2-oneBenzyloxyLipoxygenase InhibitionStrongest inhibitor of soybean LOX-3 (96.6% inhibition) in a study of coumarin derivatives. nih.gov
7-FarnesyloxycoumarinFarnesyloxyAnticancer (Prostate)Inhibited 15-LOX-1 at an IC50 of 4.3 µg/mL and reduced viability of PC-3 prostate cancer cells. nih.govresearchgate.net
7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivativesHydroxy (derivatized)Anticancer (Breast, Prostate)Some derivatives showed potent cytotoxicity against MCF-7 and PC-3 cancer cell lines. researchgate.net
Collinin(E)-3',7'-dimethyl-2',6'-octadienyloxyAnti-inflammatoryPotentially inhibited NO production in LPS-stimulated macrophage RAW264.7 cells with an IC50 value of 5.9 ± 0.8 μM. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O4 B11151571 7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

7-[(2-methoxyphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C17H14O4/c1-19-15-5-3-2-4-13(15)11-20-14-8-6-12-7-9-17(18)21-16(12)10-14/h2-10H,11H2,1H3

InChI Key

NRGSDMOFAMXTGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1COC2=CC3=C(C=C2)C=CC(=O)O3

Origin of Product

United States

Synthetic Methodologies for 7 2 Methoxybenzyl Oxy 2h Chromen 2 One and Its Analogues

Precursor Synthesis from 7-Hydroxycoumarin

7-Hydroxycoumarin, also known as umbelliferone, is a fundamental starting material for the synthesis of a vast array of coumarin (B35378) derivatives due to the reactive hydroxyl group at the 7-position. This position is crucial for introducing various substituents to modulate the molecule's properties.

O-Alkylation and O-Acylation Strategies at the 7-Position

The introduction of substituents at the 7-position of the coumarin nucleus is most commonly achieved through O-alkylation or O-acylation of 7-hydroxycoumarin. These reactions are fundamental for synthesizing the target compound, 7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one, and its analogues.

O-Alkylation involves the reaction of 7-hydroxycoumarin with an alkylating agent, such as an alkyl halide, in the presence of a base. For the specific synthesis of this compound, 7-hydroxycoumarin would be treated with 2-methoxybenzyl chloride. The base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the alkyl halide in a Williamson ether synthesis. The choice of solvent, such as acetone (B3395972) or dimethylformamide (DMF), is crucial for reaction efficiency. This strategy has been widely used to introduce a variety of benzyloxy groups at the C7 position, which has been shown to be effective for modulating biological activity. nih.gov

O-Acylation is another key strategy, where 7-hydroxycoumarin is reacted with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534). This results in the formation of an ester linkage at the 7-position. For example, the reaction of 7-hydroxycoumarin with 4-chlorobenzoyl chloride in dichloromethane (B109758) using triethylamine yields 2-oxo-2H-chromen-7-yl 4-chlorobenzoate. mdpi.com These strategies provide a straightforward and efficient route to a diverse library of 7-O-substituted coumarins.

ProductPrecursorReagentsReaction TypeReference
7-(Benzyloxy)coumarins7-HydroxycoumarinBenzyl (B1604629) halides, Base (e.g., K₂CO₃)O-Alkylation nih.gov
Ethyl 7-(alkoxy)-2-oxo-2H-chromene-3-carboxylateEthyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylateAlkyl halides, K₂CO₃, AcetoneO-Alkylation rsc.org
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate7-Hydroxycoumarin4-Chlorobenzoyl chloride, Triethylamine, DichloromethaneO-Acylation mdpi.com

Utilization of 7-Mercaptocoumarin as a Strategic Precursor for Derivatization

As an alternative to 7-hydroxycoumarin, 7-mercaptocoumarin offers a strategic entry point for synthesizing a different class of derivatives through S-alkylation. The thiol group (-SH) at the 7-position is highly nucleophilic, allowing for the introduction of substituents via a thioether linkage. mdpi.comresearchgate.net

The synthesis of the 7-mercaptocoumarin precursor itself can be achieved from 7-hydroxycoumarin. One method involves converting the hydroxyl group to a dimethylthiocarbamate, followed by thermal rearrangement and subsequent hydrolysis to yield the target 7-mercaptocoumarin. mdpi.com

Once obtained, 7-mercapto-4-methylcoumarin (B161817) (MMC), a common derivative, can be readily S-alkylated using various halides in the presence of a base like potassium carbonate. mdpi.com This approach opens up possibilities for creating diverse structures that are not accessible through O-alkylation, as the sulfur atom provides a different linker geometry and electronic properties compared to oxygen. mdpi.comresearchgate.net

PrecursorReagents for DerivatizationProduct ClassReference
7-Mercapto-4-methylcoumarin (MMC)Alkyl/Aryl halides, K₂CO₃, KI, AcetoneS-substituted 7-mercapto-4-methylcoumarin analogs mdpi.com
7-Mercapto-4-methylcoumarin (MMC)Chloroethanol, K₂CO₃, Acetone/DMF7-(2-Hydroxyethylthio)-4-methylcoumarin mdpi.com
7-Mercapto-4-methylcoumarin (MMC)2,6-Dichloropyridine N-oxide, PyridineS-(2,6-Dichloropyridyl) derivative mdpi.com

Advanced Derivatization Strategies for Structural Diversity

To expand the chemical space beyond simple 7-position substitutions, advanced strategies are employed to modify the coumarin scaffold. These methods introduce greater structural complexity and diversity, which is essential for developing novel compounds.

Introduction of Diverse Aromatic and Heterocyclic Moieties

At the 7-position, diverse functionalities are typically introduced via the ether or thioether linkages described previously, using substituted benzyl halides, phenoxy derivatives, or heterocyclic halides. nih.govnih.gov For example, 4-imidazolyl coumarin derivatives bearing a 7-benzyloxy substituent have been synthesized. nih.gov Modifications are not limited to the 7-position. The 3-position is another common site for derivatization. For instance, 3-substituted phenyl coumarins have been prepared, expanding the structural variety. researchgate.net Furthermore, Knoevenagel condensation of 8-formyl-7-hydroxycoumarin with N,N-disubstituted cyanoacetamides allows for the introduction of complex side chains at the 8-position. researchgate.net

Position of ModificationSynthetic MethodIntroduced MoietyReference
7-PositionO-AlkylationPhenoxy or benzyloxy groups nih.gov
7-PositionO-AlkylationSubstituted benzyl groups nih.gov
3-PositionReductive Amination PrecursorSubstituted phenyl groups researchgate.net
4-PositionCondensationStyryl and substituted styryl groups niscpr.res.in
8-PositionKnoevenagel CondensationAcrylamide derivatives researchgate.net

Formation of Hybrid Molecular Structures Through Strategic Linker Incorporations

Molecular hybridization is a powerful strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to combine the functionalities of the parent molecules, potentially leading to compounds with enhanced or novel properties. researchgate.net In coumarin chemistry, this is often achieved by using a linker to attach another bioactive scaffold to the coumarin nucleus. nih.gov

A common approach involves using an alkoxy chain at the 7-position as a linker. For example, 7-(2-chloroethoxy)-4-methyl-2H-chromen-2-one serves as an intermediate which can be condensed with a heterocycle like 1,2,4-triazole. niscpr.res.in This creates a coumarin-triazole hybrid connected by a flexible ethoxy linker. Similarly, coumarin-quinone hybrids have been synthesized by combining coumarin and quinone moieties, aiming to merge their respective biological activities. nih.gov The choice of linker—its length, flexibility, and chemical nature—is critical in defining the spatial relationship and potential interactions between the hybridized fragments.

Hybrid StructureLinker TypePosition of LinkageAttached MoietyReference
Coumarin-TriazoleEthoxy7-Position1,2,4-Triazole niscpr.res.in
Coumarin-Triazole--1,2,4-Triazole nih.gov
Coumarin-QuinoneDirect linkage/variousMultipleQuinone nih.gov
Coumarin-Pyridine-3-PositionPyridine gavinpublishers.com

Regioselective Modifications at Specific Positions of the Coumarin Nucleus

Achieving regioselectivity—the ability to modify a specific position on the coumarin ring while leaving others untouched—is crucial for synthesizing well-defined structures. Various methods have been developed to target different positions on the coumarin nucleus. frontiersin.orgthieme.de

Halogenation, for instance, can be directed to specific positions. Using N-halosuccinimide activated by copper halide allows for regioselective halogenation of less electron-rich heteroarenes, providing valuable intermediates for further functionalization. thieme.de The 3-position of the coumarin ring is a frequent target for modification. For example, 3-alkylated coumarins can be synthesized using photochemical strategies. frontiersin.org

More complex regioselective transformations include annulation reactions, where a new ring is fused to the coumarin core. A sequential Claisen rearrangement followed by a radical cyclization has been used to synthesize coumarin-annulated polycyclic heterocycles, demonstrating a high degree of regiocontrol. mdpi.com Similarly, formylation can be directed to the 8-position of 7-hydroxycoumarin via the Duff reaction, providing a handle for further derivatization at that specific site. nih.gov These methods are indispensable for creating complex and diverse coumarin-based molecules. chapman.edu

PositionType of ModificationMethodReagentsReference
VariousHalogenationCopper-catalyzedN-halosuccinimide, Copper halide thieme.de
3-PositionAlkylationPhotochemical- frontiersin.org
Fused RingAnnulationClaisen Rearrangement / Radical CyclizationnBu₃SnH, AIBN mdpi.com
8-PositionFormylationDuff ReactionHexamethylenetetramine nih.gov
6-PositionModificationArylation/VinylationIodonium salt frontiersin.org

Structure Activity Relationship Sar Analysis of 7 2 Methoxybenzyl Oxy 2h Chromen 2 One Derivatives

Impact of Substituent Nature and Electronic Properties on Biological Efficacy

The 7-benzyloxy moiety is a common feature in potent coumarin-based inhibitors of various enzymes, such as monoamine oxidase B (MAO-B). The potency and selectivity of these compounds can be finely tuned by modifying the substitution pattern on the benzyl (B1604629) ring. For instance, in a series of 7-[(m-halogeno)benzyloxy]coumarins, compounds with a halogen at the meta-position of the benzyl ring showed significant MAO-B inhibitory activity. nih.gov

While direct modifications of the 2-methoxy group in 7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one are not extensively detailed in the provided context, SAR principles suggest that altering this group would impact biological activity. Changes to the methoxy (B1213986) group, such as shifting its position (e.g., to the 3- or 4-position) or replacing it with other electron-donating or electron-withdrawing groups, would alter the electronic landscape and steric bulk of the entire benzyl moiety. This could affect key binding interactions with a target protein. For example, replacing the methoxy group with a more lipophilic substituent might enhance membrane permeability, while introducing a group capable of hydrogen bonding could establish new, favorable interactions within a receptor's active site.

The introduction of halogen atoms into the coumarin (B35378) skeleton is a widely used strategy to enhance biological activity. Halogens can increase the lipophilicity and hydrophobicity of a molecule, which often leads to better penetration of cellular membranes and improved binding affinity for biological targets. researchgate.netresearchgate.net This enhancement can be attributed to the formation of halogen bonds or other favorable interactions with the target protein. nih.gov

The position and type of halogen are crucial. For example, studies on 4-hydroxycoumarin (B602359) derivatives revealed that a chlorine atom at the para-position of an aromatic ring substituent resulted in potent anticoagulant activities compared to other halogens or a nitro group at the same position. mdpi.com In another study, the introduction of a chlorine atom at the C6 position of the coumarin ring was found to improve scavenging activity compared to a methyl group at the same position. mdpi.com The electronic effects of halogens, which are typically electron-withdrawing, can also modulate the reactivity and interaction potential of the entire molecule. nih.gov

Substituent/ModificationPositionObserved Impact on Biological ActivityReference
Halogen (general)Coumarin CoreIncreases lipophilicity, enhances cell penetration and binding affinity. researchgate.netnih.gov
Chlorinepara-position of phenyl ring (on 4-hydroxycoumarin)Potent anticoagulant activity. mdpi.com
ChlorineC6 of Coumarin CoreImproves radical scavenging activity. mdpi.com
Bromine/Iodine (6,8-dihalogenation)C6 and C8 of Coumarin CoreExhibited significant antiproliferative effects in thyroid cancer cells. researchgate.net

Positional Effects of Functional Group Placement on the Coumarin Core

The biological activity of coumarin derivatives is highly sensitive to the placement of functional groups on the core benzopyrone ring system. Different positions (e.g., C3, C4, C6, C7, C8) contribute uniquely to the molecule's interaction with specific biological targets.

For instance, the antioxidant activity of coumarins is heavily dependent on the number and position of hydroxyl groups. nih.gov A hydroxyl group at the C7 position generally enhances peroxide scavenging activity more effectively than one at the C4 position. mdpi.com In the context of anticancer activity, SAR studies have shown that substitution at the C6 position of the coumarin nucleus often provides the best results, followed by substitution at C8. nih.gov

Furthermore, in the development of Mcl-1 inhibitors, a catechol group (dihydroxy substitution) at the C6 and C7 positions was identified as a key structural feature for potent inhibitory activity. nih.gov Methylation of this catechol group led to a decrease in activity, highlighting the importance of the free hydroxyls. The introduction of substituents at the C4 position also modulated potency, with hydrophobic, electron-withdrawing groups enhancing Mcl-1 inhibition, while hydrophilic groups were detrimental. nih.gov

Position on Coumarin CoreSubstituent TypeEffect on Biological ActivityReference
C4Hydrophobic, electron-withdrawing group (e.g., -CF3)Enhanced Mcl-1 inhibitory activity. nih.gov
C6-CH3, 7,8-Benzo, -Cl, -OCH3Modulates antimicrobial activity, with -CH3 being most potent. nih.gov
C7Hydroxyl (-OH)Significantly improves antioxidant/scavenging activity. mdpi.com
C6 and C7Dihydroxy (Catechol)Key feature for potent Mcl-1 inhibitory activity. nih.gov

Significance of Linker Chains in Bridging Coumarin and Ancillary Pharmacophores

For example, in a series of coumarin-piperazine hybrids designed as MAO inhibitors, the length of the alkyloxy linker chain between the coumarin at C7 and the piperazine (B1678402) ring was a critical determinant of activity. mdpi.com Shortening a butoxy linker to a propoxy chain could either increase or decrease activity depending on the substitution pattern on the ancillary phenylpiperazine ring. mdpi.com Similarly, in the design of coumarin-based kinetic stabilizers for amyloidogenic immunoglobulin light chains, a carbamate (B1207046) linker attached to the C3 position was found to be optimal for establishing key hydrogen bonds with the target protein. nih.gov The presence of a hydrogen bond donor within the linker module was shown to be important for activity. nih.gov

Elucidation of Structural Features Correlating with Specific Biological Targets

SAR studies have successfully identified specific structural motifs within coumarin derivatives that correlate strongly with activity against particular biological targets.

Mcl-1 Inhibition: For potent inhibition of the anti-apoptotic protein Mcl-1, the presence of a 6,7-dihydroxy (catechol) moiety on the coumarin ring is a critical requirement. This feature, combined with a hydrophobic and electron-withdrawing group like trifluoromethyl (-CF₃) at the C4 position, results in compounds with nanomolar inhibitory activity. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition: High potency and selectivity for MAO-B inhibition are often achieved with a 7-benzyloxy substituent on the coumarin core. The efficacy is further enhanced by the presence of a halogen (like chlorine) at the meta-position of the benzyl ring and a properly selected polar substituent, such as a (methylamino)methyl group, at the C4 position. nih.gov

Antioxidant Activity: The antioxidant capacity of coumarins is primarily governed by the presence and location of hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. The 7-hydroxycoumarin scaffold is a common feature in potent antioxidant derivatives. mdpi.comnih.gov

Antimicrobial Activity: Lipophilicity, often enhanced by halogenation, is a key factor for antimicrobial efficacy, as it facilitates passage through microbial cell membranes. researchgate.netareeo.ac.ir Specific substitutions, such as a methyl group at C6, have also been shown to be excellent for activity against certain bacterial strains. nih.gov

This targeted approach, where specific structural features are correlated with activity against defined molecular targets, is fundamental to the rational design of new and more effective coumarin-based therapeutic agents.

Computational and Spectroscopic Characterization of 7 2 Methoxybenzyl Oxy 2h Chromen 2 One and Analogues

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the structural and electronic properties of coumarin (B35378) derivatives. These theoretical studies provide insights that are complementary to experimental data, offering a molecular-level understanding of the compound's behavior.

Density Functional Theory (DFT) has become an invaluable tool for investigating the electronic and structural properties of coumarin derivatives. uin-alauddin.ac.idthenucleuspak.org.pk Calculations, often using the B3LYP (Becke's three-parameter Lee-Yang-Parr) functional with a 6-311++G(d,p) basis set, are employed to optimize the molecular geometry and determine key parameters such as bond lengths and angles. semanticscholar.orgresearchgate.net These theoretical values are often in good agreement with experimental data obtained from X-ray crystallography. mdpi.comsapub.org

Beyond simple geometry, DFT is used to calculate crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. uin-alauddin.ac.id The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. uin-alauddin.ac.id A smaller energy gap suggests higher reactivity. These calculations also allow for the mapping of the Molecular Electrostatic Potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions. researchgate.netresearchgate.net

ParameterDescriptionTypical Focus in Coumarin Studies
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Calculation of bond lengths, bond angles, and dihedral angles to compare with experimental X-ray data. mdpi.com
HOMO Energy (EHOMO) Energy of the highest occupied molecular orbital; related to the ability to donate an electron.Higher EHOMO values indicate a better electron-donating capacity. uin-alauddin.ac.id
LUMO Energy (ELUMO) Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.Lower ELUMO values suggest a greater electron-accepting ability. uin-alauddin.ac.id
Energy Gap (ΔE) The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).A key indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. uin-alauddin.ac.id
Molecular Electrostatic Potential (MEP) A 3D map of the electronic density, showing charge distribution.Identifies nucleophilic sites (negative potential, typically around oxygen atoms) and electrophilic sites (positive potential). researchgate.net

This table summarizes key parameters derived from DFT calculations and their significance in the study of coumarin analogues.

Ultraviolet-visible (UV-Vis) spectroscopy is an experimental technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. taylorfrancis.comlibretexts.org For coumarin derivatives, the absorption spectra typically show strong bands resulting from π → π* and n → π* electronic transitions within the conjugated benzopyranone system. usp.br

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate the electronic absorption spectra of molecules. researchgate.netekb.eg By calculating the energies of electronic transitions, TD-DFT helps in the assignment of the absorption bands observed in experimental UV-Vis spectra. ekb.eg The calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength of these transitions. Studies on various 7-alkoxy coumarin analogues show strong absorption bands typically around 350 nm. nih.gov The nature and position of substituents on the coumarin ring can significantly influence the λmax values, a phenomenon that can be rationalized and predicted using TD-DFT calculations. ekb.eg

Coumarin AnalogueSolventExperimental λmax (nm)Type of Transition
Ethyl 7-octadecyloxy-2-oxo-2H-chromene-3-carboxylateCHCl3353π → π
Ethyl 7-tetradecyloxy-2-oxo-2H-chromene-3-carboxylateCHCl3353π → π
Ethyl 7-decyloxy-2-oxo-2H-chromene-3-carboxylateCHCl3353π → π*
7-hydroxy-6-methoxy-2H-chromen-2-one (Scopoletin)Not SpecifiedNot SpecifiedNot Specified
7-hydroxy-4-phenylchromen-2-oneNot SpecifiedNot SpecifiedNot Specified

This table presents experimental λmax values for several 7-alkoxy coumarin analogues, highlighting the characteristic absorption in the UV region. nih.gov

Molecular Docking Studies and In Silico Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to understand potential mechanisms of action and to predict the affinity of a compound for a biological target.

Molecular docking simulations are widely performed on coumarin analogues to explore their binding modes within the active sites of various protein targets, such as enzymes like lipoxygenase and acetylcholinesterase. nih.govnih.gov These studies can predict the specific orientation of the ligand and identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. researchgate.netnih.gov For instance, docking studies of 7-hydroxy-6-methoxy-2H-chromen-2-one with the lipoxygenase enzyme revealed significant molecular interactions, suggesting its potential as an anti-inflammatory agent. nih.gov Similarly, various coumarin derivatives have been docked into the active site of acetylcholinesterase to understand their potential in the context of Alzheimer's disease. nih.govresearchgate.net The interactions often involve specific amino acid residues within the protein's binding pocket. nih.gov

Coumarin AnalogueProtein TargetKey Interacting Residues (Predicted)Type of Interaction
7-Hydroxy-6-methoxy-2H-chromen-2-oneLipoxygenase (LOX)Not specified in abstractMolecular interactions
7-Hydroxy-6-(3-(pyrrolidin-1-yl)propoxy)-2H-chromen-2-oneAcetylcholinesterase (AChE)Not specified in abstractInhibitory binding
6-methyl-4-(4-phenylpiperazin-1-yl)2H-chromen-2-oneAcetylcholinesterase (AChE)Not specified in abstractInhibitory binding
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneCOX-1, COX-2, 5-LOX, AChE, BChE, MAO-BNot specified in abstractHydrogen bonding, hydrophobic interactions

This table illustrates the application of molecular docking to predict interactions between various coumarin analogues and their respective protein targets. nih.govnih.govmdpi.com

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, which is often represented by a docking score. This score is a numerical value that estimates the strength of the ligand-receptor interaction. In principle, a better (e.g., more negative) docking score should correlate with higher experimental inhibitory potency, such as a lower half-maximal inhibitory concentration (IC₅₀) or inhibitor constant (Kᵢ). scielo.br

However, the correlation between docking scores and experimental affinity is often complex and not always linear. researchgate.net Studies have shown that for most docking programs, the correlation coefficient is typically in the range of 0.4–0.6. researchgate.net Despite this, docking scores are valuable for ranking compounds within a series and prioritizing them for synthesis and biological testing. For example, studies on coumarin derivatives as acetylcholinesterase inhibitors have used docking to rationalize the observed structure-activity relationships, where the most potent compounds also showed favorable binding scores and interaction patterns. nih.gov In some cases, combining docking with other computational methods, such as semi-empirical quantum mechanics, can improve the correlation with experimental data. scielo.br

Advanced Spectroscopic Characterization Techniques

While computational methods provide predictive power, definitive structural elucidation relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the characterization of newly synthesized compounds like 7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one and its analogues. mdpi.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. mdpi.com Chemical shifts, coupling constants, and signal integrations in ¹H NMR spectra help identify the types and connectivity of protons. ¹³C NMR provides information on the different carbon environments. nih.gov Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive assignments of all proton and carbon signals, confirming the precise structure and connectivity of the molecule. mdpi.com

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is used to determine the exact molecular weight of a compound. nih.gov This measurement is typically accurate to within a few parts per million, which allows for the unambiguous determination of the elemental formula of the molecule, providing crucial confirmation of its identity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, a combination of ¹H and ¹³C NMR would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the coumarin core and the 2-methoxybenzyl substituent. The protons on the coumarin ring system typically appear in the aromatic region of the spectrum. The protons H-3 and H-4 on the α-pyrone ring are expected to show characteristic doublet signals due to their vicinal coupling. The protons on the benzenoid ring of the coumarin (H-5, H-6, and H-8) would also exhibit specific splitting patterns based on their coupling with neighboring protons.

The benzylic protons (-O-CH₂-) are anticipated to appear as a singlet, typically in the range of 5.0-5.5 ppm. The methoxy (B1213986) group (-OCH₃) protons on the benzyl (B1604629) ring would also produce a sharp singlet, usually around 3.8-4.0 ppm. The four aromatic protons of the 2-methoxybenzyl group would show complex splitting patterns in the aromatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing information on all the carbon atoms in the molecule. The most downfield signal is expected to be from the carbonyl carbon (C-2) of the lactone ring, typically appearing around 160-162 ppm. The other quaternary and methine carbons of the coumarin and benzyl rings would have characteristic chemical shifts. The benzylic carbon and the methoxy carbon would also be readily identifiable.

Detailed 2D NMR experiments, such as COSY, HSQC, and HMBC, would be crucial for the definitive assignment of all proton and carbon signals, confirming the connectivity between the coumarin core and the 2-methoxybenzyl group through the ether linkage at the C-7 position. ceon.rsceon.rs

AssignmentExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Coumarin H-3~6.2-6.5 (d)~112-118
Coumarin H-4~7.6-7.9 (d)~143-145
Coumarin H-5~7.3-7.6 (d)~125-129
Coumarin H-6~6.8-7.0 (dd)~112-114
Coumarin H-8~6.8-7.0 (d)~101-103
-O-CH₂-~5.1-5.3 (s)~69-71
-OCH₃~3.8-3.9 (s)~55-56
Benzyl Aromatic H~6.9-7.4 (m)~110-130
Coumarin C-2 (C=O)-~160-162
Coumarin C-7 (-O-)-~161-163
Coumarin C-8a-~148-150
Coumarin C-4a-~112-114
Benzyl C-1'-~125-127
Benzyl C-2' (-OCH₃)-~156-158

Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting and Purity Assessment

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching of the α,β-unsaturated lactone ring is expected in the region of 1700-1740 cm⁻¹. nih.gov The stretching vibrations of the C=C bonds in the aromatic and pyrone rings would likely appear in the 1600-1450 cm⁻¹ range. The presence of the ether linkage (-C-O-C-) would be confirmed by stretching vibrations in the 1250-1000 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl and methoxy groups would appear just below 3000 cm⁻¹. ceon.rs

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and assessing its purity. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.

The fragmentation pattern of coumarins is well-documented and often involves the initial loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a benzofuran (B130515) radical cation. benthamopen.com A key fragmentation pathway for the title compound would likely be the cleavage of the benzylic ether bond, which would result in a fragment corresponding to the 2-methoxybenzyl cation (m/z 121) and a fragment corresponding to the 7-hydroxy-2H-chromen-2-one radical cation. Further fragmentation of these ions would provide additional structural information. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecular ion and its fragments, further confirming the molecular formula. nih.gov

Spectroscopic TechniqueExpected Key Features
IR (cm⁻¹)~1700-1740 (C=O, lactone), ~1600-1450 (C=C, aromatic), ~1250-1000 (C-O, ether), >3000 (Aromatic C-H), <3000 (Aliphatic C-H)
MS (m/z)Molecular ion peak, fragment corresponding to loss of CO, fragment at m/z 121 (2-methoxybenzyl cation)

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, analysis of closely related coumarin derivatives provides insight into the expected solid-state conformation.

In the solid state, intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions are common in coumarin structures and play a significant role in stabilizing the crystal packing. nih.gov The presence of the methoxybenzyl group in the title compound would likely introduce additional possibilities for such interactions, leading to a unique three-dimensional network in the crystal. A detailed X-ray crystallographic analysis would provide precise information on bond lengths, bond angles, and intermolecular contacts, offering a complete picture of its solid-state architecture.

Future Perspectives in Research on 7 2 Methoxybenzyl Oxy 2h Chromen 2 One

Rational Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

The 7-(benzyloxy)-2H-chromen-2-one core is a recognized pharmacophore for potent and selective inhibition of monoamine oxidase B (MAO-B). frontiersin.orgnih.gov Future research efforts should be directed toward the rational design and synthesis of novel analogues of 7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one to enhance its potency and selectivity for its primary biological targets.

Structure-activity relationship (SAR) studies on related compounds have shown that modifications at two key positions can significantly influence biological activity: the benzyloxy moiety and the C4-position of the coumarin (B35378) ring. nih.gov

Modification of the Benzyl (B1604629) Group: The electronic and steric properties of the substituent on the benzyl ring are critical. Future synthetic strategies should explore a variety of substitutions on this ring to probe interactions within the enzyme's active site. For instance, introducing different halogen atoms (F, Cl, Br) or small alkyl groups at various positions could modulate binding affinity and selectivity. nih.gov

Substitution at the C4-Position: The C4 position of the coumarin nucleus has been identified as a key site for introducing substituents that can improve physicochemical and pharmacokinetic properties without diminishing inhibitory potency. nih.gov Introducing small, polar, and/or protonatable groups at this position could enhance solubility and bioavailability. A successful example in a related series was the introduction of a (methylamino)methyl group, which led to a compound with rapid blood-brain barrier penetration and a favorable preclinical profile. nih.gov

The goal is to create a library of novel analogues for systematic screening. The synthesis can be achieved through established chemical pathways, such as the alkylation of 7-hydroxycoumarin with substituted benzyl halides. mdpi.com

Table 1: Proposed Analogue Design Strategy
Modification SiteProposed SubstituentRationaleDesired Outcome
Benzyl Ring (ortho/meta/para)-F, -Cl, -BrModulate electronic properties and form potential halogen bonds with the target enzyme.Increased potency and selectivity.
Benzyl Ring (ortho/meta/para)-CH3, -CF3Probe steric tolerance and electronic effects within the binding pocket. nih.govEnhanced binding affinity.
Coumarin C4-Position-(CH2)-NHCH3Introduce a polar, protonatable group to improve physicochemical properties. nih.govImproved solubility and bioavailability.
Coumarin C4-Position-(CH2)-OHIncrease polarity and potential for hydrogen bonding.Enhanced drug-like properties.

Exploration of Undiscovered Therapeutic Applications and Biological Pathways

While the primary focus for this class of compounds has been MAO-B inhibition for neurodegenerative disorders like Parkinson's and Alzheimer's disease, the versatile coumarin scaffold is known to interact with a wide range of biological targets. frontiersin.orgnih.govwikipedia.org A crucial future direction is to screen this compound and its newly synthesized analogues against a diverse panel of enzymes and receptors to uncover novel therapeutic applications.

Potential areas for exploration include:

Oncology: Coumarin derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of signaling pathways like PI3K/Akt/mTOR, disruption of microtubule polymerization, and inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms CA IX and XII. frontiersin.orgnih.govresearchgate.netresearchgate.net Screening against a panel of cancer cell lines (e.g., breast, lung, colon) could reveal new antineoplastic agents. nih.govnih.gov

Anti-inflammatory Activity: Many coumarins exhibit anti-inflammatory properties. mdpi.com Future studies could investigate the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) to assess the potential for treating inflammatory conditions. nih.govnih.gov

Cholinesterase Inhibition: In the context of Alzheimer's disease, compounds that can inhibit both MAO-B and acetylcholinesterase (AChE) are of high interest as multi-target-directed ligands. nih.govnih.gov Analogues should be evaluated for their ability to inhibit AChE to identify potential dual-acting agents.

Antimicrobial Activity: The coumarin nucleus is present in many compounds with antibacterial and antifungal properties. researchgate.net Screening new derivatives against a range of pathogenic bacteria and fungi could lead to the discovery of novel anti-infective agents.

Integration of Advanced Computational Modeling for Optimized Drug Design and Lead Identification

To accelerate the drug discovery process and reduce reliance on costly and time-consuming synthesis, advanced computational modeling should be integrated into the research workflow. These in silico techniques can provide deep insights into ligand-target interactions and predict the biological activity of novel compounds. nih.gov

Molecular Docking: Structure-based design can be employed by performing molecular docking studies of the designed analogues into the crystal structures of target proteins (e.g., human MAO-B, AChE, carbonic anhydrases). nih.govmdpi.comunica.it This will help to visualize binding modes, predict binding affinities, and rationalize the structure-activity relationships observed from in vitro screening. Docking can guide the selection of substituents that are most likely to result in favorable interactions, thereby prioritizing synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogues is synthesized and tested, a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA), can be developed. frontiersin.orgnih.gov These models correlate the 3D structural features of the molecules with their biological activity, creating a predictive tool to estimate the potency of virtual, not-yet-synthesized compounds. This allows for the in silico screening of vast virtual libraries to identify the most promising lead candidates for synthesis.

Further Investigation of Pharmacodynamic and Pharmacokinetic Profiles through Preclinical Models

Once potent and selective lead compounds are identified, a thorough investigation of their pharmacodynamic (PD) and pharmacokinetic (PK) profiles in preclinical models is essential. nih.gov This step is critical for evaluating the potential of a compound to become a viable drug candidate.

Pharmacodynamic (PD) Studies: In vivo studies in relevant animal models are necessary to confirm that the in vitro activity translates to the desired physiological effect. For a MAO-B inhibitor, this would involve animal models of Parkinson's disease to assess neuroprotective effects and symptomatic relief. These studies help to establish the mechanism of action and dose-response relationships in a living system.

Pharmacokinetic (PK) Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds must be determined. nih.gov For a CNS-targeted drug, assessing its ability to cross the blood-brain barrier is paramount. nih.gov Key PK parameters need to be measured to understand the compound's journey through the body. The metabolism of coumarins is a critical area of study, as different metabolic pathways can occur in different species, impacting both efficacy and safety. nih.govorientjchem.org

Table 2: Key Pharmacokinetic Parameters for Preclinical Evaluation
ParameterDescriptionImportance
Bioavailability (%)The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Determines how much drug is available to have a therapeutic effect.
Half-life (t½)The time required for the concentration of the drug in the body to be reduced by one-half.Influences dosing frequency.
Volume of Distribution (Vd)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Clearance (CL)The rate at which a drug is removed from the body.Determines the maintenance dose rate required to achieve a target steady-state concentration.
Brain-to-Plasma RatioThe ratio of the drug concentration in the brain tissue to that in the plasma.Crucial for assessing blood-brain barrier penetration for CNS-active drugs. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or Mitsunobu reactions. For example, 7-hydroxy-2H-chromen-2-one can react with 2-methoxybenzyl bromide in the presence of a base (e.g., K₂CO₃) in acetone under reflux . Intermediates like nitro derivatives are reduced using Fe/HCl or catalytic hydrogenation. Characterization employs NMR (¹H/¹³C), IR, and mass spectrometry. Recrystallization from ethanol or benzene ensures purity .

Q. How is the crystal structure of this coumarin derivative determined, and what software is used for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation are analyzed using SHELX programs (e.g., SHELXL for refinement). Key parameters include R-factor (<0.05), data-to-parameter ratio (>10), and validation via PLATON .

Q. What in vitro assays are used to screen its biological activity?

  • Methodology : Common assays include:

  • Enzyme inhibition : MAO-B activity measured via fluorometric assays using kynuramine as a substrate .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial activity : Broth microdilution to determine MIC values against bacterial/fungal strains .

Advanced Research Questions

Q. How do substituent positions (e.g., 4- vs. 7-substitution) influence MAO-B inhibitory activity?

  • Methodology : Structure-activity relationship (SAR) studies reveal that 7-[(halobenzyl)oxy] groups enhance MAO-B selectivity (>400-fold vs. MAO-A). Docking simulations (AutoDock/Vina) show the 3-chloro substituent on the benzyl group forms hydrophobic interactions with MAO-B’s FAD-binding pocket. Position 4 modifications (e.g., methylaminomethyl) improve BBB permeability .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodology :

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) increase nucleophilicity of the 7-hydroxyl group.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) reduce reaction time from 24h to 6h .
  • Workup : Column chromatography (silica gel, hexane/EtOAc) or recrystallization minimizes byproducts. Yields >80% are achievable .

Q. How can computational methods resolve contradictions in reported bioactivity data?

  • Methodology : Meta-analysis using tools like Schrödinger’s QikProp predicts ADMET properties. Molecular dynamics (MD) simulations (GROMACS) assess binding stability. For example, conflicting MAO-B IC₅₀ values may arise from assay conditions (pH, temperature), which are normalized via comparative pharmacophore modeling .

Q. What crystallographic challenges arise when analyzing halogenated derivatives, and how are they addressed?

  • Methodology : Heavy atoms (e.g., Cl at position 3) cause absorption errors. Data collection at low temperature (100 K) and multi-scan corrections (SADABS) mitigate this. Twinning, common in coumarin derivatives, is resolved using the TWINROTMAT algorithm in SHELXL .

Q. How are regioselectivity issues in electrophilic substitution reactions managed?

  • Methodology :

  • Directing groups : The 7-alkoxy group directs electrophiles to the 6- or 8-position. Nitration with HNO₃/Ac₂O at 0°C yields 6-nitro derivatives selectively .
  • Protection/deprotection : Temporary protection of the 7-hydroxyl group with TMSCl prevents undesired side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.